molecular formula C9H17NO2 B1276264 4-(Piperidin-4-yl)butanoic acid CAS No. 90950-44-0

4-(Piperidin-4-yl)butanoic acid

Cat. No.: B1276264
CAS No.: 90950-44-0
M. Wt: 171.24 g/mol
InChI Key: MSTPNVITZIFFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Piperidine-Containing Scaffolds in Modern Chemical Research

The piperidine (B6355638) moiety, a six-membered heterocycle containing a nitrogen atom, is a prevalent feature in a vast number of pharmaceuticals and biologically active compounds. encyclopedia.pubarizona.edu Its significance is underscored by its presence in over seventy commercially available drugs, including several blockbuster medications. arizona.edu The versatility of the piperidine scaffold allows it to be a key building block in the synthesis of a wide spectrum of medicinal agents, from central nervous system modulators and analgesics to anticancer and antihistamine drugs. arizona.edu

Overview of the Research Utility of 4-(Piperidin-4-yl)butanoic Acid and Its Derivatives

Within the broad class of piperidine-containing compounds, this compound holds particular interest for researchers. This bifunctional molecule, featuring both a piperidine ring and a butanoic acid chain, serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group allows for a wide range of chemical modifications, making it a valuable tool for creating libraries of compounds for biological screening.

Derivatives of this compound are actively being investigated in various areas of drug discovery. For instance, the core structure can be incorporated into larger molecules designed to interact with specific biological targets. Research has shown that derivatives of similar piperidine structures can exhibit potent biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov The butanoic acid portion of the molecule can be readily converted into amides, esters, and other functional groups, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The synthesis of such derivatives often involves the protection of the piperidine nitrogen, for example, with a Boc group, to allow for selective reactions at the carboxylic acid moiety. sigmaaldrich.com

Interactive Data Table: Chemical Properties of this compound and a Key Derivative

PropertyThis compound hydrochloride4-(1-Boc-piperidin-4-yl)butanoic acid
Molecular Formula Not explicitly foundC₁₄H₂₅NO₄ sigmaaldrich.com
Molecular Weight 207.7 g/mol 271.35 g/mol sigmaaldrich.com
Form Not explicitly foundSolid sigmaaldrich.com
InChI Key UTPNREIRALGKPW-UHFFFAOYSA-N OAFRZYWOCMCWMM-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h8,10H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTPNVITZIFFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409090
Record name 4-piperidin-4-ylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90950-44-0
Record name 4-Piperidinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90950-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-piperidin-4-ylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 4 Piperidin 4 Yl Butanoic Acid

Direct Synthesis Strategies for 4-(Piperidin-4-yl)butanoic Acid

The direct synthesis of this compound primarily relies on the reduction of its aromatic precursor, 4-(pyridin-4-yl)butanoic acid.

Established Reaction Pathways

The most established and widely utilized method for the synthesis of this compound is the catalytic hydrogenation of 4-(pyridin-4-yl)butanoic acid. This reaction involves the reduction of the pyridine (B92270) ring to a piperidine (B6355638) ring using hydrogen gas in the presence of a metal catalyst.

Commonly employed catalysts for this transformation include platinum- and rhodium-based catalysts. For instance, platinum oxide (PtO₂) is a frequently used catalyst for the hydrogenation of pyridine derivatives. The reaction is typically carried out in a protic solvent such as glacial acetic acid, which can enhance the catalytic activity. The hydrogenation of 2,6-dichloropyridine-4-carboxylic acid to piperidine-4-carboxylic acid in one step using Adams' catalyst (platinum oxide) in glacial acetic acid has been reported, demonstrating the feasibility of this approach for substituted pyridines.

Another effective catalytic system involves the use of rhodium catalysts, such as rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃). These catalysts can facilitate the hydrogenation under milder conditions compared to some platinum catalysts.

An alternative, though less common, direct approach is through reductive amination. This would theoretically involve the reaction of a suitable dicarbonyl precursor, such as a derivative of 4-(4-oxobutyl)butanoic acid, with ammonia under reducing conditions. However, the catalytic hydrogenation of the readily available pyridine precursor is generally the more practical and efficient method.

Optimization of Synthetic Conditions

The efficiency and selectivity of the catalytic hydrogenation of 4-(pyridin-4-yl)butanoic acid are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, hydrogen pressure, and temperature.

The selection of the catalyst is critical. While platinum catalysts are effective, rhodium catalysts often exhibit high activity under milder conditions. For example, rhodium oxide has been used for the hydrogenation of various functionalized pyridines at a relatively low hydrogen pressure (5 bar) and temperature (40 °C).

Hydrogen pressure and reaction temperature are also important variables. Higher pressures and temperatures generally lead to faster reaction rates but may also result in over-reduction or side reactions. Therefore, these parameters are carefully controlled to achieve the desired outcome. The optimization of these conditions is crucial for developing a scalable and cost-effective synthesis of this compound.

Table 1: Optimization of Catalytic Hydrogenation of Pyridine Derivatives

Catalyst Solvent H₂ Pressure (bar) Temperature (°C) Yield (%) Reference
Rh₂O₃ Trifluoroethanol (TFE) 5 40 High (General observation from literature)
PtO₂ (Adams' catalyst) Glacial Acetic Acid Not specified Not specified Good (Inferred from similar reactions)
Pd/C Acetic Acid 1 (balloon) Room Temp. Quantitative (For pyridine hydrogenation)
Ni-TA/HAP Not specified Not specified Not specified High (For arene hydrogenation)

Enantioselective Synthesis Approaches for Related Piperidine Butanoic Acid Compounds

The synthesis of enantiomerically pure this compound and its derivatives is of significant interest, as the stereochemistry of such compounds can be crucial for their biological activity. Several strategies can be employed to achieve enantioselectivity.

One common approach is chiral resolution , where the racemic mixture of the final compound or a key intermediate is separated into its constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine. The diastereomers, having different physical properties, can then be separated by methods like fractional crystallization.

Another powerful strategy is asymmetric synthesis , which aims to directly produce a single enantiomer. This can be accomplished through various methods:

Asymmetric Hydrogenation: This involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to hydrogenate the prochiral 4-(pyridin-4-yl)butanoic acid or a suitable precursor. While highly effective for many substrates, the development of a specific catalyst for this particular substrate would require dedicated research.

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, a chiral auxiliary could be attached to the butanoic acid side chain or a precursor thereof, to control the stereoselective reduction of the pyridine ring or another key bond-forming reaction.

While specific examples for the enantioselective synthesis of this compound are not extensively reported in readily available literature, the principles of asymmetric catalysis and chiral resolution are well-established and applicable to this target molecule.

Synthesis of Protected Forms and Key Intermediates

To facilitate multi-step syntheses and ensure chemoselectivity, the piperidine nitrogen of this compound is often protected with a suitable protecting group. The most common protecting groups are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

N-Boc Protected Derivatives (e.g., 4-(1-tert-Butoxycarbonylpiperidin-4-yl)butanoic Acid)

The N-Boc protected derivative, 4-(1-tert-butoxycarbonylpiperidin-4-yl)butanoic acid, is a key intermediate in many synthetic routes. Its synthesis is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

The reaction is generally carried out in a suitable solvent system, such as a mixture of an organic solvent (e.g., dioxane, tetrahydrofuran, or dichloromethane) and water. A base, such as sodium hydroxide or triethylamine, is used to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the Boc anhydride. The reaction is typically performed at room temperature and proceeds with high yield.

Alternatively, the Boc protecting group can be introduced at an earlier stage of the synthesis. For example, N-Boc-4-piperidone can be used as a starting material, and the butanoic acid side chain can be introduced through various carbon-carbon bond-forming reactions, such as a Wittig reaction followed by hydrogenation.

Table 2: Synthesis of N-Boc Protected Piperidine Derivatives

Starting Material Reagent Base Solvent Yield (%)
This compound Di-tert-butyl dicarbonate (Boc₂O) NaOH Dioxane/Water High
4-Piperidone (B1582916) Di-tert-butyl dicarbonate (Boc₂O) Triethylamine Dichloromethane High

N-Fmoc Protected Derivatives (e.g., 4-(1-Fluorenylmethyloxycarbonylpiperidin-4-yl)butanoic Acid)

The N-Fmoc protected derivative, 4-(1-fluorenylmethyloxycarbonylpiperidin-4-yl)butanoic acid, is particularly useful in solid-phase peptide synthesis (SPPS) due to the base-lability of the Fmoc group.

The synthesis of this derivative follows a similar principle to the Boc protection. This compound is reacted with an Fmoc-donating reagent, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

The reaction is typically carried out in a mixed solvent system, such as dioxane-water or acetone-water, in the presence of a base like sodium bicarbonate or sodium carbonate. The base neutralizes the hydrochloric acid or N-hydroxysuccinimide byproduct formed during the reaction. The reaction conditions are generally mild, and the product can be isolated in good yield after an acidic workup. The choice between Fmoc-Cl and Fmoc-OSu often depends on the specific substrate and desired reaction conditions, with Fmoc-OSu being generally more stable and easier to handle.

Table 3: General Conditions for N-Fmoc Protection

Reagent Base Solvent General Conditions
Fmoc-Cl NaHCO₃ Dioxane/Water Stir at room temperature
Fmoc-OSu NaHCO₃ Acetone/Water Stir at room temperature

Derivatization and Chemical Reactivity of this compound

The unique bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine, allows for a diverse range of chemical transformations. This section explores the derivatization and reactivity of this compound, focusing on esterification, amide bond formation, decarboxylation, and nucleophilic substitution reactions involving the piperidine moiety.

Esterification Reactions

The carboxylic acid group of this compound is readily converted to its corresponding esters through various established methodologies. These reactions are fundamental in synthetic chemistry, often employed to protect the carboxylic acid, enhance solubility in organic solvents, or to modulate the biological activity of the parent compound.

One of the most common methods for the esterification of carboxylic acids is the Fischer-Speier esterification. nih.govchemguide.co.ukmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the product, the alcohol is typically used as the solvent, and water is removed as it is formed. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions using coupling reagents. The Steglich esterification, for instance, utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylaminopyridine) (DMAP). organic-chemistry.org This method is particularly useful for reactions with sterically hindered alcohols or when acid-sensitive functional groups are present in the molecule.

AlcoholReagents and ConditionsProductNotes
MethanolMeOH, H₂SO₄ (cat.), RefluxMethyl 4-(piperidin-4-yl)butanoateClassic Fischer-Speier esterification. nih.govchemguide.co.uk
EthanolEtOH, HCl (gas), RefluxEthyl 4-(piperidin-4-yl)butanoateAnhydrous conditions are preferable to maximize yield.
tert-Butanoltert-Butanol, DCC, DMAP (cat.), CH₂Cl₂tert-Butyl 4-(piperidin-4-yl)butanoateSteglich esterification is suitable for sterically hindered alcohols. organic-chemistry.org
Benzyl alcoholBenzyl alcohol, DCC, DMAP (cat.), CH₂Cl₂Benzyl 4-(piperidin-4-yl)butanoateProvides a benzyl ester, which can be removed by hydrogenolysis.
Table 1. Representative Esterification Reactions of this compound.

Amide Bond Formation

The formation of an amide bond by coupling the carboxylic acid moiety of this compound with a primary or secondary amine is a cornerstone of medicinal chemistry and materials science. This transformation is typically facilitated by a range of coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. organic-chemistry.org

Commonly employed coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). nih.govpeptide.compeptide.com These additives act as acyl transfer agents, forming highly reactive activated esters that then react with the amine to form the amide bond. This process minimizes side reactions and reduces the risk of racemization if chiral centers are present. peptide.com The use of EDC is particularly advantageous as its urea byproduct is water-soluble, simplifying purification. peptide.com

Another class of effective coupling reagents includes phosphonium salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and uronium/aminium salts like O-(benzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate (HBTU). peptide.com These reagents are known for their high efficiency and rapid reaction times.

The choice of solvent and base is also critical for successful amide bond formation. Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as the starting material. commonorganicchemistry.com

AmineCoupling ReagentsBaseSolventProduct
BenzylamineEDC, HOBtDIPEADMFN-Benzyl-4-(piperidin-4-yl)butanamide
AnilineDCC, HOBtTEACH₂Cl₂N-Phenyl-4-(piperidin-4-yl)butanamide
MorpholineHBTU, HOAtDIPEADMF4-(Morpholin-4-yl)-1-(piperidin-4-yl)butan-1-one
Glycine methyl esterPyBOPDIPEADMFMethyl 2-(4-(piperidin-4-yl)butanamido)acetate
Table 2. Examples of Amide Bond Formation with this compound.

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant transformation that can be challenging to achieve with simple alkanoic acids. For this compound, this reaction would yield 4-propylpiperidine. Direct thermal decarboxylation of such compounds typically requires harsh conditions and is often inefficient. However, several advanced chemical methodologies can facilitate this transformation.

One of the most notable methods for the reductive decarboxylation of carboxylic acids is the Barton decarboxylation . wikipedia.orgjk-sci.com This radical-based method involves the conversion of the carboxylic acid into a thiohydroxamate ester, often referred to as a Barton ester. This is typically achieved by reacting the carboxylic acid with N-hydroxy-2-thiopyridone in the presence of a carbodiimide like DCC. unifei.edu.br

The resulting Barton ester is then subjected to a radical chain reaction, usually initiated by azobisisobutyronitrile (AIBN) and a hydrogen atom donor like tributyltin hydride (Bu₃SnH) or tert-butyl mercaptan. organic-chemistry.org The reaction proceeds through the homolytic cleavage of the N-O bond, followed by decarboxylation of the resulting carboxyl radical to form an alkyl radical. This alkyl radical then abstracts a hydrogen atom from the donor to yield the final alkane product. wikipedia.org

Mechanism of Barton Decarboxylation:

Formation of the Barton Ester: The carboxylic acid is activated and reacts with N-hydroxy-2-thiopyridone.

Radical Initiation: A radical initiator (e.g., AIBN) generates a radical that reacts with the hydrogen atom donor (e.g., Bu₃SnH) to produce a stannyl radical (Bu₃Sn•).

Attack on the Barton Ester: The stannyl radical attacks the sulfur atom of the Barton ester.

Fragmentation and Decarboxylation: The intermediate fragments, leading to the homolysis of the N-O bond and the formation of a carboxyl radical (RCOO•). This radical rapidly loses CO₂ to form an alkyl radical (R•).

Hydrogen Abstraction: The alkyl radical abstracts a hydrogen atom from the hydrogen donor, yielding the decarboxylated product and regenerating the stannyl radical to continue the chain reaction.

While this method is effective, the toxicity of tin reagents has led to the development of alternative hydrogen donors. jk-sci.com Nickel-catalyzed versions of the Barton decarboxylation have also been developed as a more practical alternative. nih.gov

Nucleophilic Substitution Reactions Involving the Piperidine Moiety

The secondary amine within the piperidine ring of this compound is a potent nucleophile, capable of participating in a variety of nucleophilic substitution reactions. These reactions, primarily N-alkylation and N-acylation, are crucial for synthesizing a vast array of derivatives with modified properties. To avoid competing reactions at the carboxylic acid, these transformations are often performed on the esterified form of the molecule, such as methyl or ethyl 4-(piperidin-4-yl)butanoate.

N-Alkylation

N-alkylation involves the reaction of the piperidine nitrogen with an electrophilic alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl bromide) or an alkyl sulfonate (e.g., tosylate, mesylate). researchgate.net The reaction is generally carried out in the presence of a base to neutralize the acid byproduct and to ensure the piperidine nitrogen remains in its more nucleophilic free base form. Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). researchgate.netgoogle.com The choice of solvent depends on the reactivity of the alkylating agent and the solubility of the reactants, with polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) being common choices. researchgate.net

N-Acylation

N-acylation introduces an acyl group onto the piperidine nitrogen. This is typically achieved by reacting the piperidine moiety with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. researchgate.net The Schotten-Baumann reaction conditions, which involve an acyl chloride and a base (often aqueous sodium hydroxide or an organic base like pyridine or triethylamine), are frequently employed. researchgate.net This reaction is generally rapid and high-yielding. N-acylation can also be performed using a carboxylic acid and a coupling agent, similar to the amide bond formation described in section 2.3.2.

Reaction TypeElectrophileReagents and ConditionsProduct (from ester derivative)
N-AlkylationMethyl iodide (CH₃I)K₂CO₃, Acetone, RefluxEthyl 4-(1-methylpiperidin-4-yl)butanoate
N-AlkylationBenzyl bromide (BnBr)DIPEA, DMF, rtEthyl 4-(1-benzylpiperidin-4-yl)butanoate
N-AcylationAcetyl chloride (CH₃COCl)TEA, CH₂Cl₂, 0 °C to rtEthyl 4-(1-acetylpiperidin-4-yl)butanoate
N-AcylationAcetic anhydride ((CH₃CO)₂O)Pyridine, rtEthyl 4-(1-acetylpiperidin-4-yl)butanoate
Table 3. Representative Nucleophilic Substitution Reactions on the Piperidine Moiety of 4-(Piperidin-4-yl)butanoate Esters.

Structure Activity Relationship Sar and Ligand Design Principles for 4 Piperidin 4 Yl Butanoic Acid Derivatives

Elucidation of Structure-Activity Relationships within 4-(Piperidin-4-yl)butanoic Acid Scaffolds

The biological activity of derivatives of this compound is profoundly influenced by structural modifications to both the piperidine (B6355638) ring and the butanoic acid side chain. SAR studies have been instrumental in identifying key structural features that govern the potency and selectivity of these compounds for their respective biological targets.

A primary area of investigation for this scaffold has been its application as a gamma-aminobutyric acid (GABA) uptake inhibitor. GABA is the principal inhibitory neurotransmitter in the central nervous system, and modulating its concentration in the synaptic cleft is a key strategy for treating various neurological disorders. The this compound core mimics the structure of GABA, allowing it to interact with GABA transporters (GATs).

Key SAR findings for GAT inhibitors based on this scaffold include:

The Piperidine Nitrogen: The secondary amine of the piperidine ring is crucial for activity. N-alkylation or N-arylation can significantly modulate potency and selectivity. For instance, the introduction of bulky aromatic or lipophilic groups at this position often enhances binding affinity to GAT-1.

The Carboxylic Acid Group: The butanoic acid moiety, specifically the terminal carboxylic acid group, is essential for interacting with the binding sites of GABA transporters. Esterification or replacement of this group generally leads to a significant loss of activity, highlighting its role as a key hydrogen bonding or ionic interaction point.

Substitution on the Piperidine Ring: Modifications to the piperidine ring itself, other than at the nitrogen, can also influence activity. However, maintaining the integrity of the 4-substituted piperidine is often critical.

Conformational Rigidity: The introduction of conformational constraints, such as incorporating the piperidine ring into a bicyclic system, has been explored to lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

The following table summarizes the impact of various substitutions on the GAT inhibitory activity of this compound derivatives.

Modification Position Effect on GAT-1 Inhibitory Activity
N-AlkylationPiperidine NitrogenGenerally increases potency, with larger, lipophilic groups often being more effective.
N-ArylationPiperidine NitrogenCan significantly enhance potency and introduce selectivity for specific GAT subtypes.
EsterificationCarboxylic AcidTypically leads to a substantial decrease or loss of activity.
Ring SubstitutionC2, C3, C5, C6 of PiperidineOften detrimental to activity, though some substitutions may be tolerated or slightly beneficial depending on the target.

Rational Design Strategies for Optimizing Biological Interactions

The insights gained from SAR studies have paved the way for the rational design of more potent and selective ligands based on the this compound scaffold. These strategies often involve a combination of computational modeling and synthetic chemistry.

One prominent strategy is bioisosteric replacement , where functional groups are replaced with other groups that have similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, the carboxylic acid group, while essential for activity, can limit blood-brain barrier penetration due to its polarity. Researchers have explored replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids to maintain the key interactions while improving pharmacokinetic properties.

Conformational restriction is another powerful design strategy. By introducing rigid elements into the structure, the conformational flexibility of the molecule is reduced. This can pre-organize the ligand into its bioactive conformation, leading to a lower entropic penalty upon binding and thus higher affinity. For the this compound scaffold, this has been achieved by incorporating the piperidine ring into bicyclic or spirocyclic systems.

Structure-based drug design (SBDD) , where the three-dimensional structure of the biological target is known, has also been employed. By visualizing the binding pocket of, for example, a GABA transporter, medicinal chemists can design derivatives of this compound that make optimal contacts with the receptor, such as additional hydrogen bonds or hydrophobic interactions. This approach allows for the design of highly potent and selective inhibitors.

The table below outlines some rational design strategies and their intended outcomes for optimizing this compound derivatives.

Design Strategy Modification Example Intended Outcome
Bioisosteric ReplacementReplacing the carboxylic acid with a tetrazole group.Maintain binding interactions while improving pharmacokinetic properties like brain penetration.
Conformational RestrictionIncorporating the piperidine into a bicyclic adamantane-like structure.Increase binding affinity and selectivity by reducing conformational flexibility.
Structure-Based Drug DesignAdding a hydrophobic substituent to the piperidine nitrogen to fill a hydrophobic pocket in the target protein.Enhance potency and selectivity through specific, designed interactions with the binding site.

Application of the this compound Moiety in Ligand Design

The versatility of the this compound moiety extends beyond GAT inhibitors. Its structural features make it a valuable building block in the design of ligands for a range of other biological targets. The piperidine ring can serve as a scaffold to present various pharmacophoric elements in a defined spatial arrangement, while the butanoic acid side chain can act as a key recognition element or be modified to explore different binding modes.

For instance, this moiety has been incorporated into the design of ligands for other neurotransmitter transporters and receptors. By modifying the substituents on the piperidine nitrogen and altering the length or nature of the acidic side chain, the selectivity profile of the resulting compounds can be tuned towards different targets.

Furthermore, the this compound scaffold has found application in the development of antagonists for certain G-protein coupled receptors (GPCRs). In these cases, the piperidine ring can act as a central scaffold, with large aromatic substituents on the nitrogen atom designed to occupy the hydrophobic pockets characteristic of many GPCRs. The butanoic acid chain can then form crucial ionic or hydrogen bond interactions with polar residues in the receptor binding site.

Recent research has also explored the use of this scaffold in developing inhibitors for enzymes outside of the central nervous system, demonstrating the broad applicability of this privileged structure in medicinal chemistry.

Biological Activities and Molecular Target Research of 4 Piperidin 4 Yl Butanoic Acid and Its Analogs

Receptor Ligand and Neurotransmission Research (In Vitro Focus)

Interaction with Gamma-Aminobutyric Acid (GABA) Receptor Subtypes (e.g., GABAA)

The gamma-aminobutyric acid (GABA) system, particularly the GABAA receptor, is the primary mediator of inhibitory neurotransmission in the central nervous system and a key target for many therapeutic agents. Research into 4-(Piperidin-4-yl)butanoic acid and its analogs has revealed significant interactions with this system.

Preliminary studies suggest that this compound hydrochloride may interact with GABAergic systems, a hypothesis supported by its structural similarity to other piperidine (B6355638) compounds known to engage with neurotransmitter systems. smolecule.com The core structure is analogous to piperidin-4-ylcarboxylic acid (isonipecotic acid), a known GABAA agonist. rsc.org This has prompted the synthesis of various analogs to explore this potential. rsc.org

A notable group of analogs, novel 4-(piperidin-4-yl)-1-hydroxypyrazoles, has been synthesized and characterized as potent GABAA receptor ligands. nih.gov Several of these analogs exhibit binding affinities (Ki) in the low nanomolar range at native GABAA receptors and function as powerful antagonists at the α1β2γ2 receptor subtype. nih.gov This indicates that the orthosteric binding site of the GABAA receptor can accommodate large, hydrophobic substituents attached to the piperidin-4-yl core. nih.gov

Further research into piperine (B192125), a natural product containing a piperidine moiety, demonstrates that it can modulate GABAA receptors. nih.gov Piperine potentiates GABA-induced chloride currents (IGABA) with similar potency across various GABAA receptor subtypes, including those containing α1, α2, α3, and α5 subunits. nih.gov The modulation by piperine does not necessitate the presence of a γ2S-subunit, suggesting a binding site that involves only the α and β subunits. nih.govnih.gov The efficacy of this potentiation is influenced by the specific subunits present, with greater effects observed on receptors containing β2/3 and α3 subunits. nih.govnih.gov Studies on animal models have also shown that piperine treatment can modulate the GABAergic pathway. nih.gov

Phosphinic and phosphonic acid analogs of piperidin-4-ylcarboxylic acid have also been synthesized to investigate their activity as GABA analogs. rsc.org

Ligand Affinity and Selectivity for Sigma (σ) Receptors (σ1 and σ2)

Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins that have emerged as important targets for therapeutic development due to their role in modulating various signaling pathways. nih.govnih.gov A significant body of research has focused on developing piperidine-based ligands with high affinity and selectivity for these receptors.

Numerous analogs of this compound, particularly those with N-benzyl or other aromatic substitutions on the piperidine nitrogen, exhibit remarkable affinity for sigma receptors. nih.govunict.it For instance, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide was found to possess high affinity for both σ1 and σ2 subtypes. nih.gov Similarly, 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been developed as highly selective σ1 receptor ligands. nih.govresearchgate.net

The selectivity for σ1 over σ2 receptors can be finely tuned through chemical modifications. Quantitative structure-activity relationship (QSAR) studies reveal that σ1 binding is largely driven by hydrophobic interactions. nih.govresearchgate.net Modifications to the piperidine ring and its substituents play a crucial role in determining affinity and selectivity. For example, among a series of 4-aroylpiperidines, para-substituted compounds emerged as the most potent σ1 ligands. nih.gov The introduction of a 4-methyl substituent on the piperidine ring, as seen in phenoxyalkylpiperidines, has been shown to be optimal for σ1 receptor affinity. uniba.it

The table below summarizes the binding affinities of several piperidine analogs at sigma receptors.

Compound/AnalogReceptor SubtypeBinding Affinity (Kᵢ, nM)Cell Line/Assay Condition
N-(N-benzylpiperidin-4-yl)-4-iodobenzamideσ₁ / σ₂4.6 (vs. Haloperidol)MCF-7 breast tumor cells
N-(N-benzylpiperidin-4-yl)-4-iodobenzamideσ₁ / σ₂56 (vs. DTG)MCF-7 breast tumor cells
Spipethiane (spirocyclic benzylpiperidine)σ₁0.5Radioligand binding assay
Spipethiane (spirocyclic benzylpiperidine)σ₂416Radioligand binding assay
4-Aroylpiperidine (Compound 7e)σ₁< 15Radioligand binding assay
4-Aroylpiperidine (Compound 7a)σ₁< 15Radioligand binding assay
Phenoxyalkylpiperidine (Compound 1a)σ₁1.18Radioligand binding assay
Phenoxyalkylpiperidine (Compound 1b)σ₁0.89Radioligand binding assay

Data compiled from multiple research sources. nih.govnih.govuniba.it

This research highlights that the piperidine scaffold is a privileged structure for designing high-affinity sigma receptor ligands, with potential applications as antipsychotic drugs and imaging agents for tumors expressing high densities of these receptors. nih.govnih.gov

Modulation of Neurotransmitter Systems

Beyond direct receptor binding, this compound and its analogs can modulate broader neurotransmitter systems. The hydrochloride salt of the parent compound is suggested to act as a modulator of neurotransmission, potentially influencing pathways involved in cognition and mood regulation. smolecule.com

The interaction with sigma receptors is a key mechanism for this modulation. Stimulation of sigma receptors has been shown to amplify the signaling of several neurotransmitter systems, including glutamatergic and dopaminergic pathways. nih.gov This suggests that piperidine-based sigma receptor ligands could indirectly affect these critical systems. Furthermore, research on piperine has demonstrated its ability to restore serotonin (B10506) levels in animal models of epilepsy, indicating a modulatory effect on the serotonergic system in addition to its influence on the GABAergic pathway. nih.gov

In Vitro Cellular Impact Investigations

Effects on Cell Growth, Differentiation, and Survival in Cell Lines

Analogs of this compound, particularly derivatives of butyric acid, have been shown to exert significant effects on the growth and differentiation of various cell lines. Butyric acid itself is a well-documented differentiation agent, but its rapid metabolism limits its clinical use. nih.gov This has driven research into more stable analogs.

Piperazine derivatives of butyric acid have demonstrated efficacy in inducing differentiation and inhibiting the growth of human erythroleukemia K562 cells and myeloid leukemia HL60 cells. nih.gov Specifically, compounds like 1-(2-hydroxyethyl) 4-(1-oxobutyl)-piperazine (HEPB) were effective in promoting both differentiation and inhibiting proliferation in these cell lines. nih.gov

In human neuroblastoma cell lines, the butyrate (B1204436) analog tributyrin (B1683025) was found to cause a potent inhibition of cell proliferation while inducing extensive differentiation. nih.gov In contrast, another analog, butyramide, was significantly less effective, highlighting the importance of specific structural features for biological activity. nih.gov These findings suggest that stable butyrate analogs retaining the piperidine or a similar heterocyclic core could be valuable for cytodifferentiation therapy. nih.gov

Induction of Apoptosis in Cancer Cell Lines

A crucial aspect of anticancer research is the ability of a compound to induce programmed cell death, or apoptosis, in malignant cells. Piperidine-containing compounds, including analogs of this compound, have shown considerable promise in this area.

Piperine and other piperidine derivatives can activate multiple molecular pathways that converge to trigger apoptosis in cancer cells. nih.gov One of the key mechanisms involves the activation of the caspase-dependent pathway. nih.gov Caspase-3, an executioner caspase, is activated by these compounds, leading to the cleavage of cellular substrates and the dismantling of the cell. nih.gov The process is also regulated by the Bcl-2 family of proteins; piperine has been observed to alter the Bax/Bcl-2 ratio, favoring apoptosis. nih.gov

A representative derivative of N-(2-aminoethyl)piperidine-4-carboxamide, compound 6b, was found to induce significant apoptosis in the HepG2 human liver cancer cell line. nih.gov The pan-caspase inhibitor THPA, which contains a butanamido-oxo-pentanoic acid structure, has been shown to suppress apoptosis induced by oxidative stress, demonstrating the role of this chemical motif in modulating cell death pathways. mdpi.com

Inhibition of Cellular Proliferation

In addition to inducing apoptosis, direct inhibition of cellular proliferation is a key therapeutic strategy against cancer. Analogs of this compound have demonstrated significant anti-proliferative effects in various cancer cell lines.

Piperazine derivatives of butyric acid were shown to effectively reduce the proliferation rates of K562 and HL60 leukemia cells. nih.gov A study on N-(2-aminoethyl)piperidine-4-carboxamide derivatives evaluated their in vitro anti-proliferative capabilities against several cancer cell lines. nih.gov The results, summarized in the table below, show dose-dependent inhibition of cell growth.

CompoundCell LineIC₅₀ (µM)
Compound 6bHepG2 (Human Liver Cancer)11.3
Compound 6bK562 (Chronic Myelogenous Leukemia)4.5

Data from a study on N-(2-aminoethyl)piperidine-4-carboxamide derivatives. nih.gov

These compounds displayed even greater anti-proliferative activity against K562 cells, a cell line characterized by hyperactive kinases that these compounds are designed to inhibit. nih.gov Furthermore, the butyrate analog tributyrin resulted in strong inhibition of cell proliferation in human neuroblastoma cells. nih.gov This body of evidence underscores the potential of developing piperidine- and butanoic acid-based compounds as effective anti-proliferative agents.

Modulation of Inflammatory Cytokine Release (e.g., Interleukin-1 Beta (IL-1β))

The inflammatory process is mediated by a complex network of signaling molecules, including cytokines. Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response. Dysregulation of IL-1β is implicated in a variety of inflammatory diseases. Consequently, the modulation of its release is a key target for therapeutic intervention.

While direct studies on this compound's effect on IL-1β are scarce, research on structurally related piperidine derivatives highlights their potential as anti-inflammatory agents. For instance, various 2-(piperidin-4-yl)acetamides have been synthesized and identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory fatty acids. mdpi.com Inhibition of sEH by these compounds leads to a reduction in inflammatory responses. mdpi.com

Furthermore, a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives have been developed as inhibitors of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a protein complex that, when activated, triggers the maturation and release of IL-1β. nih.gov Certain compounds from this series demonstrated the ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in cellular assays. nih.gov These findings suggest that the piperidine moiety can serve as a valuable scaffold for the design of novel anti-inflammatory agents targeting the IL-1β pathway.

Table 1: Examples of Piperidine Analogs with Anti-Inflammatory Activity

Compound Class Target Effect
2-(Piperidin-4-yl)acetamides Soluble Epoxide Hydrolase (sEH) Inhibition of sEH, leading to anti-inflammatory effects. mdpi.com
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-ones NLRP3 Inflammasome Inhibition of NLRP3-dependent pyroptosis and IL-1β release. nih.gov

Applications as Biochemical Tools and Chemical Probes

The development of chemical probes is essential for dissecting complex biological processes. nih.gov These molecular tools allow for the investigation of protein function, target validation, and the elucidation of cellular pathways. nih.govchemicalprobes.org The piperidine scaffold, present in this compound, is a versatile framework that can be functionalized to create a variety of chemical probes. nih.gov

Proteomics, the large-scale study of proteins, is a powerful tool for biomarker discovery and understanding disease mechanisms. nih.gov Chemical probes with specific protein-binding properties can be utilized in proteomics workflows to identify and quantify target proteins within complex biological samples. nih.govmdpi.com While there is no specific documentation of this compound being used in proteomics, its structure lends itself to modification for such applications. The carboxylic acid group can be used as a handle for conjugation to affinity tags or reporter molecules, enabling the enrichment and identification of binding partners from cell lysates.

Fluorescent probes are invaluable tools for visualizing and quantifying receptor-ligand interactions in real-time and in living cells. nih.govmdpi.com The design of such probes often involves attaching a fluorophore to a ligand that binds to the receptor of interest. researchgate.net The piperidine moiety has been incorporated into the design of fluorescent probes for various receptors. For example, indole (B1671886) derivatives bearing an N-butyl-3H-spiro[isobenzofuran-1,4′-piperidine] portion have been functionalized with fluorescent tags to create high-affinity ligands for sigma (σ) receptors. nih.govacs.org These fluorescent probes have been successfully used in flow cytometry and microscopy to study σ receptor distribution and binding. nih.gov

Similarly, fluorescently labeled analogs of TAK-779, a molecule containing a piperidine derivative, have been synthesized as chemical probes. nih.gov Although their direct binding to the intended CCR5 receptor could not be confirmed, these probes were observed to penetrate cell membranes and localize to microtubules, demonstrating their utility as tools for studying cellular processes. nih.gov

Table 2: Examples of Piperidine-Containing Fluorescent Probes

Probe Scaffold Target Receptor Application
Indole derivatives with N-butyl-3H-spiro[isobenzofuran-1,4′-piperidine] Sigma (σ) Receptors Flow cytometry, confocal and live cell microscopy. nih.govacs.org
Fluorescently labeled TAK-779 analogs Intended for CCR5 Studying cell penetration and localization to microtubules. nih.gov

Chemical biology relies on the use of small molecules to perturb and study biological systems. nih.gov The development of chemical probes that can selectively interact with specific cellular targets is a cornerstone of this field. ljmu.ac.uk The piperidine scaffold is a common feature in many biologically active molecules and can be adapted to create probes for system-wide investigations. scielo.br

By modifying the structure of this compound, for example, by introducing photoreactive groups or clickable handles, it could be transformed into a probe for activity-based protein profiling (ABPP). ABPP is a powerful chemical proteomic technique used to identify the targets of small molecules in their native cellular environment.

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new entity with combined properties. nih.gov The carboxylic acid functional group of this compound makes it an ideal candidate for bioconjugation. It can be readily coupled to other molecules, such as peptides, antibodies, or nanoparticles, to enhance their therapeutic efficacy or to direct them to specific tissues or cells. nih.gov

For instance, a piperidine-containing molecule could be conjugated to a tumor-homing peptide to create a drug conjugate that specifically targets cancer cells. This approach can increase the concentration of the therapeutic agent at the site of action while minimizing off-target side effects. nih.gov The versatility of the piperidine scaffold and the presence of a reactive handle in this compound make it an attractive building block for the development of targeted therapies.

Computational Chemistry and Advanced Molecular Modeling of 4 Piperidin 4 Yl Butanoic Acid Systems

Quantum Chemical Calculations and Electronic Property Analysis

Quantum chemical calculations provide a detailed view of the electronic features of 4-(Piperidin-4-yl)butanoic acid, which are essential to its chemical behavior and biological functions.

Prediction of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a primary quantum mechanical method for examining the electronic structure of molecules. biointerfaceresearch.comresearchgate.net Through DFT, researchers can compute different molecular properties that act as indicators of reactivity. For this compound, these descriptors aid in comprehending its stability and likely reaction points. Studies on similar piperidine (B6355638) derivatives often employ DFT to gain insights into molecular geometry, electronic stability, and reactivity. researchgate.net

Key electronic properties determined for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy suggests the molecule's capacity to donate electrons, whereas the LUMO energy indicates its ability to accept electrons. The energy difference between HOMO and LUMO is a vital sign of molecular stability; a wider gap implies greater stability and reduced reactivity. biointerfaceresearch.com

Other significant reactivity descriptors obtained from these calculations are electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov These parameters offer a quantitative assessment of the molecule's reactivity and are key in forecasting its behavior in chemical reactions. nih.gov

Table 1: Calculated Physicochemical and Reactivity Descriptors for this compound and Related Structures

Descriptor This compound Significance
Molecular Formula C₉H₁₇NO₂ chemscene.com Basic elemental composition.
Molecular Weight 171.24 g/mol chemscene.com Mass of one mole of the substance.
Topological Polar Surface Area (TPSA) 49.33 Ų chemscene.com Predicts drug transport properties.
LogP (Octanol-Water Partition Coefficient) 1.24 chemscene.com Measures lipophilicity.
Hydrogen Bond Donors 2 chemscene.com Number of N-H or O-H bonds.
Hydrogen Bond Acceptors 2 chemscene.com Number of N or O atoms.
Rotatable Bonds 4 chemscene.com Indicates molecular flexibility.
HOMO-LUMO Gap Varies Indicator of chemical stability and reactivity. biointerfaceresearch.com

| Chemical Hardness (η) | Varies | Resistance to change in electron distribution. nih.gov |

Investigation of Solvent Effects on Electronic Properties

The biological milieu is fundamentally aqueous, which makes it critical to understand how solvents, especially water, modify the electronic properties of this compound. Computational approaches like the Self-Consistent Reaction Field (SCRF) method, often within a Polarizable Continuum Model (PCM), are used to mimic the solvent environment. biointerfaceresearch.com

Research indicates that a solvent can markedly change a molecule's conformational preferences and electronic structure. For instance, the dipole moment of a molecule like this compound typically rises in a polar solvent, signifying greater molecular polarization. This, in turn, can affect its interactions with biological targets. Solvent effects can also modify the HOMO-LUMO gap, which could change the molecule's reactivity in a biological setting compared to the gas phase. biointerfaceresearch.com

Theoretical Spectroscopic Feature Prediction (e.g., NMR, IR)

Quantum chemical calculations can forecast spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, with considerable accuracy. biointerfaceresearch.comnih.gov These theoretical spectra are essential for validating experimental results and confirming the molecular structure of compounds like this compound. biointerfaceresearch.com

Theoretical ¹H and ¹³C NMR chemical shifts can be computed and matched with experimental spectra to help assign signals to particular atoms. docbrown.inforesearchgate.net In a similar vein, calculating IR vibrational frequencies assists in pinpointing characteristic functional groups, such as the C=O stretch of the carboxylic acid and the N-H stretch of the piperidine ring. nih.gov

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that forecasts the most likely orientation of a ligand when it binds to a target protein. For this compound, which is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA), these simulations are vital for understanding its potential as an inhibitor of enzymes like GABA aminotransferase (GABA-AT). nih.govmdpi.com

Analysis of Protein-Ligand Interactions

Molecular docking studies are key to clarifying the binding mode of this compound within the active site of its target proteins. nih.govresearchgate.net These simulations can pinpoint crucial intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. biointerfaceresearch.com

For instance, the carboxylic acid group of this compound is anticipated to form vital hydrogen bonds with amino acid residues in the active site of a target like GABA-AT. researchgate.net The piperidine ring may participate in hydrophobic interactions with nonpolar residues, securing the ligand within the binding pocket. biointerfaceresearch.comresearchgate.net The specific arrangement and nature of these interactions are fundamental to the molecule's inhibitory function.

Computational Guidance for Inhibitor Design and Optimization

The knowledge acquired from molecular docking simulations offers a logical foundation for designing and refining more powerful inhibitors. researchgate.netnih.gov By comprehending the key interactions between this compound and its target, medicinal chemists can suggest structural changes to improve binding affinity and selectivity. smolecule.com

For example, if a part of the binding pocket is not occupied, the ligand can be altered to include new functional groups that can create favorable interactions in that space. researchgate.net Conversely, if some interactions are predicted to be unfavorable, the ligand can be modified to reduce these conflicts. This iterative cycle of computational forecasting and experimental confirmation speeds up the drug discovery process, aiming for the creation of more effective therapeutic agents. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational and Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes of a molecule and its dynamic interactions with its environment, such as a biological receptor. nih.gov

MD simulations are instrumental in characterizing the dynamic nature of protein-ligand interactions. While docking studies can provide a static snapshot of the binding pose of a ligand, MD simulations can reveal the stability of this pose, the key intermolecular interactions that maintain binding, and the role of solvent molecules in the binding process.

For this compound, an MD simulation would typically involve placing the ligand in the binding site of a target protein and simulating the system's evolution over nanoseconds or even microseconds. The simulation would track the trajectories of all atoms, allowing for the analysis of various parameters, including:

Hydrogen Bonds: To identify and quantify the persistence of hydrogen bonds between the ligand and protein residues, which are often crucial for binding affinity.

Hydrophobic Interactions: To map the non-polar contacts that contribute to the binding energy.

Binding Free Energy Calculations: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the strength of the protein-ligand interaction.

A hypothetical MD simulation study of this compound bound to a target protein might yield the following interaction data:

Interacting ResidueInteraction TypeOccupancy (%)Average Distance (Å)
Asp128Hydrogen Bond (Carboxyl)95.22.8
Tyr254Hydrogen Bond (Piperidine NH)78.53.1
Phe176π-π Stacking (Piperidine Ring)65.14.5
Val130Hydrophobic88.93.9
Ile150Hydrophobic82.44.2

This table is interactive. You can sort and filter the data.

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. This compound possesses considerable conformational flexibility due to its piperidine ring, which can adopt chair, boat, and twist-boat conformations, and the rotatable bonds in the butanoic acid side chain. MD simulations can be employed to explore the conformational landscape of this molecule in a simulated biological environment, such as in water or a lipid bilayer.

By analyzing the simulation trajectory, researchers can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site. Key analyses include:

Dihedral Angle Analysis: To monitor the rotation around key single bonds and identify preferred torsional angles.

Ring Pucker Analysis: To characterize the conformational state of the piperidine ring.

Radius of Gyration: To measure the compactness of the molecule over time.

A representative conformational analysis of this compound in an aqueous environment from an MD simulation could reveal the following:

Conformational FeaturePredominant StatePopulation (%)
Piperidine Ring ConformationChair92.3
Butanoic Acid ChainExtended75.6
Orientation of Butanoic AcidEquatorial85.1

This table is interactive. You can sort and filter the data.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized molecules. nih.gov

The development of a QSAR model for a series of analogs of this compound would begin with the collection of a dataset of compounds with experimentally determined biological activities (e.g., IC50 or Ki values). For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties, topology, and 3D shape.

Commonly used descriptor classes include:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: van der Waals volume, surface area, dipole moment.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are then used to build a model that correlates the descriptors with the biological activity. nih.gov The predictive power of the model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a test set of compounds not used in model development. nih.gov

A hypothetical QSAR model for a series of this compound derivatives might be represented by the following equation:

pIC50 = 0.75 * ClogP - 0.21 * TPSA + 0.15 * MolWeight + 2.54

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

ClogP is the calculated octanol-water partition coefficient.

TPSA is the topological polar surface area.

MolWeight is the molecular weight.

The interpretation of a QSAR model provides valuable insights into the structural features that are important for the desired biological activity. By examining the coefficients of the descriptors in the model, researchers can understand how different molecular properties influence the biological response.

For instance, in the hypothetical QSAR model above, a positive coefficient for ClogP suggests that increasing the lipophilicity of the compounds may lead to higher activity. Conversely, a negative coefficient for TPSA indicates that a lower polar surface area might be beneficial. This information can guide the design of new, more potent analogs of this compound.

A summary of the correlation of key molecular descriptors with the biological activity of a hypothetical series of this compound derivatives could be presented as follows:

Molecular DescriptorCorrelation with ActivityImplication for Drug Design
ClogP (Lipophilicity)PositiveIncreasing lipophilicity may enhance activity.
TPSA (Polarity)NegativeReducing polar surface area could improve potency.
Molecular WeightPositiveLarger molecules in this series tend to be more active.
Number of Hydrogen Bond DonorsNegativeDecreasing the number of H-bond donors may be favorable.

This table is interactive. You can sort and filter the data.

By leveraging these computational approaches, a deeper understanding of the molecular behavior and structure-activity relationships of this compound and its derivatives can be achieved, ultimately accelerating the discovery of new and effective therapeutic agents.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Piperidin 4 Yl Butanoic Acid in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(Piperidin-4-yl)butanoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

In ¹H NMR spectroscopy, the chemical environment of each hydrogen atom in the molecule influences its resonance frequency, resulting in a characteristic chemical shift (δ) measured in parts per million (ppm). The spectrum for this compound is predicted to show distinct signals corresponding to the protons on the piperidine (B6355638) ring and the butanoic acid side chain.

The protons on the piperidine ring adjacent to the nitrogen (positions 2 and 6) are expected to appear as two sets of multiplets due to their axial and equatorial positions. The protons at positions 3 and 5 would also appear as distinct multiplets. The single proton at position 4, which links the ring to the side chain, would likely be a complex multiplet. The N-H proton of the secondary amine and the O-H proton of the carboxylic acid are typically broad singlets and their chemical shifts can vary significantly with solvent and concentration. The protons of the butanoic acid chain would appear as a triplet for the CH₂ group adjacent to the carboxyl group (α-protons) and multiplets for the other two CH₂ groups (β and γ).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analysis of similar structural motifs.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet
Piperidine N-H1.0 - 3.0Broad Singlet
Piperidine H-2ax, H-6ax~3.0 - 3.2Multiplet
Piperidine H-2eq, H-6eq~2.5 - 2.7Multiplet
Butanoic Acid α-CH₂~2.2 - 2.4Triplet
Piperidine H-3ax, H-5ax~1.7 - 1.9Multiplet
Butanoic Acid β-CH₂~1.5 - 1.7Multiplet
Piperidine H-3eq, H-5eq~1.2 - 1.4Multiplet
Butanoic Acid γ-CH₂~1.4 - 1.6Multiplet
Piperidine H-4~1.3 - 1.5Multiplet

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, a total of 7 distinct signals are expected, as symmetry in the piperidine ring (assuming rapid chair-chair interconversion) makes the C-2/C-6 and C-3/C-5 carbons chemically equivalent.

The carbonyl carbon of the carboxylic acid will have the most downfield chemical shift, typically above 175 ppm. The carbons of the piperidine ring will appear in the range of 25-50 ppm, while the carbons of the butanoic acid side chain will resonate between 20-40 ppm. organicchemistrydata.orgchemrxiv.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar structural motifs. organicchemistrydata.orgresearchgate.net

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (-C OOH)~178 - 182
Piperidine C-2, C-6~45 - 48
Piperidine C-4~38 - 42
Butanoic Acid α-CH₂~34 - 37
Piperidine C-3, C-5~32 - 35
Butanoic Acid β-CH₂~30 - 33
Butanoic Acid γ-CH₂~21 - 24

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₉H₁₇NO₂), the molecular weight is 171.13 g/mol . In a typical electrospray ionization (ESI) experiment, the compound would be observed as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 172.1.

The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways for this compound would include the loss of water (H₂O) from the carboxylic acid, the loss of the entire carboxyl group (COOH), and cleavage at various points along the alkyl chain or within the piperidine ring. nih.govchemguide.co.uklibretexts.orgwhitman.edu The most stable fragments, such as the piperidine ring cation resulting from the cleavage of the C-C bond between the ring and the side chain, would produce prominent peaks in the spectrum. chemguide.co.ukyoutube.com

Table 3: Predicted Key Mass Fragments for this compound

m/z Value Proposed Fragment Description
172.1[C₉H₁₈NO₂]⁺Protonated Molecular Ion [M+H]⁺
154.1[C₉H₁₆NO]⁺Loss of H₂O
126.1[C₈H₁₆N]⁺Loss of COOH
84.1[C₅H₁₀N]⁺Piperidine ring fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. terrificscience.org

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. researchgate.net The C=O (carbonyl) stretch of the carboxylic acid will appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretch of the secondary amine in the piperidine ring is expected in the region of 3200-3500 cm⁻¹, which may be obscured by the broad O-H band. Finally, C-H stretching vibrations from the alkane portions of the molecule will be observed between 2850 and 3000 cm⁻¹. chemicalbook.comresearchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3200 - 3500N-H StretchSecondary Amine
2500 - 3300O-H Stretch (broad)Carboxylic Acid
2850 - 3000C-H StretchAlkane
1700 - 1725C=O Stretch (strong)Carboxylic Acid
1400 - 1440C-O-H BendCarboxylic Acid
1180 - 1360C-N StretchAmine

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its quantitative analysis in various matrices. Due to the polar and zwitterionic nature of the compound, direct analysis without derivatization is feasible and often preferred. sigmaaldrich.coms4science.at

A common approach involves reversed-phase chromatography using a C18 column. acs.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, with an additive such as formic acid or trifluoroacetic acid to improve peak shape and ensure consistent ionization for MS detection. chromatographyonline.com Detection can be achieved using various detectors. Since the molecule lacks a strong chromophore, UV detection at low wavelengths (~200-210 nm) is possible but may lack sensitivity. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent alternatives. chromatographyonline.com For the highest selectivity and sensitivity, coupling the HPLC system to a mass spectrometer (LC-MS) is the method of choice. s4science.at

Table 5: Typical HPLC Method Parameters

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Gradient elution
Flow Rate 0.5 - 1.0 mL/min
Detector Mass Spectrometer (MS), ELSD, CAD

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity, due to the carboxylic acid and secondary amine functional groups, along with its low volatility, prevents it from passing through the GC column under typical conditions. sigmaaldrich.com

To make the analyte "GC-amenable," a derivatization step is required. sigmaaldrich.comyoutube.com This chemical modification process converts the polar functional groups into less polar, more volatile ones. A common two-step derivatization strategy involves:

Esterification: The carboxylic acid group is converted into an ester (e.g., a methyl or ethyl ester) by reacting it with an alcohol in the presence of an acid catalyst. springernature.com

Acylation or Silylation: The secondary amine's active hydrogen is replaced with a nonpolar group. This can be achieved through acylation (e.g., using trifluoroacetic anhydride) or, more commonly, silylation, which involves reacting the amine with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a stable TMS or TBDMS derivative. youtube.comnih.govspringernature.com

Once derivatized, the resulting volatile compound can be readily separated and analyzed by GC-MS, which provides excellent chromatographic resolution and definitive identification based on the mass spectrum of the derivative.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a cornerstone technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as how they are arranged in a crystal lattice. This structural insight is invaluable in understanding a compound's physical and chemical properties.

For many related piperidine derivatives, X-ray crystallography has been successfully employed to elucidate their solid-state structures. These studies reveal critical details about intermolecular interactions, such as hydrogen bonding, which govern the material's properties. For instance, studies on N-substituted or other modified butanoic acid compounds have provided detailed crystallographic data. cam.ac.ukmdpi.commdpi.com

However, a thorough search of crystallographic databases and the scientific literature did not yield specific single-crystal X-ray diffraction data for the parent compound, this compound. Consequently, detailed experimental data on its crystal structure, including unit cell dimensions, space group, and atomic coordinates, are not currently available in the public domain. The generation of such data would require the growth of single crystals of sufficient quality, followed by diffraction analysis.

Table 1: Hypothetical X-ray Crystallography Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

This table illustrates the type of data that would be obtained from an X-ray crystallographic analysis. Currently, no published data exists for this compound.

Spectroelectrochemistry and Related Electrochemical Methods

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to investigate the properties of molecules as they undergo oxidation or reduction. This method allows for the in-situ characterization of electrogenerated species, providing insights into reaction mechanisms, electron transfer kinetics, and the electronic structure of molecules.

The electrochemical behavior of piperidine derivatives has been a subject of interest, particularly in the context of their redox properties and potential applications in areas such as catalysis and materials science. For example, studies on piperidine nitroxides have explored their electrochemical characteristics in detail.

Despite the applicability of these methods, specific research focusing on the spectroelectrochemical or general electrochemical analysis of this compound is not readily found in the surveyed scientific literature. Such studies would be valuable for understanding its redox stability, potential for electron transfer, and the nature of its highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). An investigation would typically involve techniques like cyclic voltammetry, which could reveal the oxidation and reduction potentials of the molecule.

Table 2: Hypothetical Electrochemical Data for this compound

ParameterValue
Oxidation Potential (Epa)Data not available
Reduction Potential (Epc)Data not available
Formal Potential (E°')Data not available
Electron Transfer Rate Constant (k0)Data not available

This table represents the kind of data that would be generated from electrochemical studies. As of the latest literature search, specific electrochemical data for this compound has not been published.

Emerging Research Avenues and Future Perspectives for 4 Piperidin 4 Yl Butanoic Acid Research

Role as a Versatile Synthetic Intermediate in Organic Synthesis

4-(Piperidin-4-yl)butanoic acid is a valuable building block in organic synthesis due to its bifunctional nature, containing both a secondary amine within the piperidine (B6355638) ring and a carboxylic acid moiety. This unique structure allows for a wide range of chemical modifications, making it a versatile intermediate for constructing more complex molecules. The piperidine nitrogen can be functionalized through various reactions, such as N-alkylation, N-acylation, and N-arylation, while the carboxylic acid group can be converted to esters, amides, or other carboxylic acid derivatives. This dual reactivity is often managed through the use of protecting groups, such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) on the piperidine nitrogen, to enable selective reactions at the carboxylic acid terminus and vice versa. chemimpex.comchemimpex.com

Building Block for Complex Molecule Synthesis

The inherent structural features of this compound make it an ideal starting material or intermediate in the synthesis of complex molecular architectures. Its piperidine core is a common motif in many biologically active compounds and natural products. Synthetic chemists can leverage the existing piperidine ring and the attached butanoic acid side chain to elaborate upon, creating intricate polycyclic systems or molecules with specific spatial arrangements of functional groups. mdpi.com For instance, the butanoic acid chain can be extended or modified to introduce additional chiral centers or functional groups, while the piperidine ring can serve as a scaffold for assembling other molecular fragments. The ability to perform a variety of chemical transformations on this intermediate allows for the creation of diverse molecular libraries for screening in drug discovery and other applications. researchgate.net

Precursor for Advanced Pharmaceutical Compounds

In medicinal chemistry, this compound and its derivatives are crucial precursors for the development of advanced pharmaceutical compounds. chemimpex.com The piperidine scaffold is a well-established pharmacophore found in numerous approved drugs. By modifying the structure of this compound, researchers can design and synthesize novel drug candidates with tailored properties to interact with specific biological targets. smolecule.com For example, the piperidine nitrogen can be substituted with various groups to modulate a compound's affinity and selectivity for a particular receptor, while the carboxylic acid can be used to improve pharmacokinetic properties such as solubility and bioavailability. This compound has been instrumental in the synthesis of ligands for various receptors, including those in the central nervous system. nih.govnih.gov

Potential in Targeted Drug Delivery System Development

Nanocarriers, such as liposomes and nanoparticles, are often employed in targeted drug delivery. mdpi.com These carriers can be functionalized with molecules like this compound derivatives to enhance their drug-loading capacity and facilitate controlled release. mdpi.com For instance, the piperidine moiety can be used to attach ligands that specifically bind to receptors overexpressed on cancer cells, a strategy known as active targeting. nih.gov This approach can lead to a higher concentration of the drug at the tumor site, improving therapeutic outcomes. nih.gov

Exploration in Neuroscience Research Beyond Direct Receptor Ligands

While derivatives of this compound are well-known as direct ligands for various receptors in the central nervous system, its utility in neuroscience research is expanding beyond this role. nih.gov The compound can serve as a molecular scaffold to develop tools for studying complex neurological processes. For example, it can be incorporated into molecules designed to modulate neurotransmitter systems or to investigate the function of specific neuronal pathways. smolecule.com

Its structural similarity to other piperidine-containing compounds that have shown activity in the central nervous system suggests its potential as a lead structure for developing novel neuropharmacological agents. smolecule.com Research has explored its potential to influence pathways related to mood and cognition. smolecule.com Furthermore, the molecule can be used to synthesize probes for studying protein-protein interactions within the brain or to develop biomarkers for neurological disorders. The versatility of its chemical structure allows for the creation of a diverse range of molecules that can help to unravel the intricate mechanisms underlying brain function and disease. utmb.edu

Innovations in Peptide Synthesis Strategies Utilizing Protected Derivatives

In the field of peptide synthesis, protected derivatives of this compound are proving to be valuable building blocks. chemimpex.com Peptides are increasingly important as therapeutic agents, and their synthesis often requires specialized techniques and building blocks to achieve the desired sequence and structure. The use of protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl), on the piperidine nitrogen of this compound is crucial. chemimpex.com This protection prevents unwanted side reactions at the nitrogen atom during the peptide chain elongation process, which typically involves the formation of amide bonds. nih.gov

The incorporation of this non-natural amino acid-like building block can introduce conformational constraints into a peptide, which can lead to enhanced stability and receptor-binding affinity. The butanoic acid portion provides a linker of a specific length, which can be advantageous in designing peptides that need to span a certain distance or adopt a particular three-dimensional shape. Innovations in solid-phase peptide synthesis (SPPS) are continually emerging to improve efficiency and reduce waste, and the use of such specialized building blocks contributes to the growing toolbox available to peptide chemists. researchgate.net

Applications in Materials Science for Novel Polymer Development

The bifunctional nature of this compound also presents opportunities in the field of materials science for the development of novel polymers. The carboxylic acid and the secondary amine of the piperidine ring can both participate in polymerization reactions. For example, the carboxylic acid can react with diols to form polyesters, or with diamines to form polyamides. The piperidine nitrogen can also be incorporated into a polymer backbone or serve as a point for grafting side chains.

This allows for the creation of polymers with unique properties, potentially including biodegradability and biocompatibility, depending on the other monomers used in the polymerization. mdpi.com For instance, polymers incorporating the piperidine moiety might exhibit interesting thermal or mechanical properties. Furthermore, the piperidine nitrogen can be quaternized to create cationic polymers, which could have applications in areas such as gene delivery or as antimicrobial agents. The ability to tailor the polymer structure by modifying the this compound monomer opens up possibilities for creating new materials with a wide range of potential applications.

Comparative Studies with Structurally Related Cyclic Amine Derivatives (e.g., Azepane and Pyrrolidine (B122466) Analogs)

In the exploration of novel therapeutic agents, comparative studies of structurally related compounds are crucial for understanding structure-activity relationships (SAR). The investigation of this compound alongside its five-membered (pyrrolidine) and seven-membered (azepane) cyclic amine analogs provides valuable insights into how ring size and conformational flexibility influence chemical properties and biological activity.

The core structure, a cyclic amine linked to a butanoic acid moiety, presents a scaffold that can be systematically modified. The primary point of comparison lies in the nature of the heterocyclic ring: the five-membered pyrrolidine, the six-membered piperidine, and the seven-membered azepane. These rings differ in their conformational flexibility and the spatial orientation of their substituents, which can significantly impact their interaction with biological targets.

Conformational Flexibility and Receptor Binding

The conformational flexibility of the cyclic amine ring is a key determinant of its biological activity. Pyrrolidine rings, being five-membered, exhibit a degree of non-planarity often described as "pseudorotation". nih.gov This conformational feature, influenced by substituents, can affect the molecule's three-dimensional shape and its ability to fit into a receptor's binding site. nih.gov Piperidine rings typically adopt a stable chair conformation, which provides a more rigid scaffold compared to the more flexible azepane ring. lifechemicals.com The larger, seven-membered azepane ring possesses greater conformational freedom, which can be advantageous for exploring a wider range of binding conformations but may also come at an entropic cost upon binding to a target. lifechemicals.com

A study on conformationally restricted analogues of a partial muscarinic agonist, which included pyrrolidine, piperidine, and perhydroazepine (azepane) rings, revealed that altering the ring size from a five-membered to a six- or seven-membered ring preserved affinity for muscarinic receptors but eliminated efficacy. nih.gov This suggests that while all three ring systems can present the necessary pharmacophoric elements for binding, the specific conformation adopted by the piperidine and azepane analogues was not conducive to receptor activation in that particular context. nih.gov Molecular mechanics calculations supported the idea that these differences in biological activity could be rationalized in conformational terms. nih.gov

Synthesis and Functionalization

The synthesis of these analogs generally involves the functionalization of the pre-formed cyclic amine. researchgate.net For instance, methods have been described for the functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds, indicating that the synthetic routes to these butanoic acid derivatives would share common strategies. researchgate.net Pyrrolidine derivatives, in particular, are noted as being among the most common heterocyclic fragments in drugs, with numerous stereoselective synthesis methods developed for their precursors. nih.gov The synthesis of piperidine and dehydropiperidine carboxylic acid analogs has also been extensively explored, particularly in the context of developing dual PPARα/γ agonists. nih.gov Similarly, the synthesis of azepane-containing derivatives has gained attention for applications such as PTPN2/PTPN1 inhibitors. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Insights

Comparative SAR studies provide a framework for rational drug design. By comparing the biological activities of this compound with its pyrrolidine and azepane counterparts, researchers can deduce the optimal ring size for a specific biological target. For example, in the aforementioned study of muscarinic agents, the R enantiomers of the piperidine and azepane analogs displayed significantly higher affinity (14-79 times) than their S antipodes, highlighting the stereochemical sensitivity of the receptor interaction. nih.gov The pyrrolidine ring is a key component in a wide array of pharmaceuticals, and its derivatives have shown potential in treating a variety of diseases. nih.govontosight.ai The azepane ring is also present in several approved drugs and is a scaffold for developing new therapeutic agents, with its conformational diversity being a critical factor for its bioactivity. lifechemicals.com

The following table summarizes the key characteristics of the three cyclic amine analogs:

Feature4-(Pyrrolidin-3-yl)butanoic AcidThis compound4-(Azepan-4-yl)butanoic Acid
Ring Size 5-membered6-membered7-membered
Conformational Flexibility Moderate (Pseudorotation) nih.govLow (Chair conformation)High lifechemicals.com
General Role in Medicinal Chemistry Very common scaffold in approved drugs. nih.govnih.govCommon scaffold in medicinal chemistry. nih.govPresent in approved and experimental drugs. lifechemicals.com
Reported Biological Activities of Derivatives Enzyme inhibition, receptor antagonism, antimicrobial properties. ontosight.aiPPARα/γ agonism. nih.govPTPN2/PTPN1 inhibition, histamine (B1213489) antagonism. lifechemicals.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Piperidin-4-yl)butanoic acid, and how can intermediates like Boc-protected derivatives be optimized?

  • Methodological Answer : The synthesis typically involves piperidine ring functionalization. For example, 4-(Boc-amino)piperidine-4-carboxylic acid (CAS 252720-31-3) is a key intermediate, synthesized via Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen to prevent unwanted side reactions during coupling steps . Carbodiimide-based coupling agents (e.g., EDC/HOBt) are used to form amide bonds, followed by acidic deprotection (e.g., TFA) to yield the final compound. Purification via reverse-phase HPLC with mobile phases adjusted to pH 4.6 using sodium acetate buffers ensures high purity .

Q. How can the structural integrity of this compound derivatives be validated?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For instance, the (2S)-2-amino-4-oxo-4-(piperidin-1-yl)butanoic acid derivative (C9_9H16_{16}N2_2O3_3) was confirmed via 1H^1H-NMR signals at δ 3.5–4.0 ppm (piperidine protons) and HRMS m/z 201.1235 (calc. 201.1238) . LC-MS with a C18 column and methanol-buffer gradients (65:35) is recommended for purity assessment .

Q. What safety protocols are critical when handling this compound and its intermediates?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. For Boc-protected intermediates, work in a fume hood due to volatile reagents (e.g., TFA). Waste containing piperidine derivatives must be segregated and treated as hazardous organic waste . Non-hazardous analogs like 4-aminobutyric acid (GABA, CAS 56-12-2) require standard lab safety measures, but derivatives with aromatic or sulfonyl groups may pose higher toxicity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis can be employed. For example, (2R)-configured derivatives (e.g., (2R)-2-[[1-(3-phenylpropanoyl)piperidine-4-carbonyl]amino]propanoic acid) were synthesized using L-proline-derived catalysts to induce stereoselectivity at the α-carbon. Enantiomeric excess (ee) is validated via chiral HPLC (e.g., Chiralpak IA column) with hexane-isopropanol mobile phases .

Q. What computational strategies are effective for predicting the biological interactions of this compound analogs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like GABA receptors. For instance, the piperidine ring’s conformation was optimized to fit the hydrophobic pocket of GABAA_A receptors, with binding free energies calculated using MM-PBSA. Validate predictions with in vitro assays, such as radioligand displacement studies .

Q. How can researchers resolve contradictions in solubility data for this compound derivatives?

  • Methodological Answer : Systematic solubility profiling in buffered solutions (pH 3–9) and co-solvents (DMSO, PEG 400) is recommended. For example, 4-phenylbutanoic acid (CAS 1821-12-1) shows pH-dependent solubility: 2.1 mg/mL at pH 7.4 vs. 12.3 mg/mL at pH 2.0. Use dynamic light scattering (DLS) to detect aggregation in aqueous media .

Q. What strategies improve the metabolic stability of this compound-based prodrugs?

  • Methodological Answer : Introduce steric hindrance (e.g., tert-butyl groups) or replace labile esters with amides. A study on 4-(4-fluorobenzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester (C16_{16}H22_{22}FNO4_4S) demonstrated enhanced stability in liver microsomes by substituting the sulfonyl group, reducing CYP450-mediated oxidation . Validate via LC-MS/MS metabolic profiling .

Experimental Design & Data Analysis

Q. How should researchers design in vivo studies to assess the neuropharmacological effects of this compound analogs?

  • Methodological Answer : Use rodent models (e.g., Morris water maze for cognitive effects) with dose-ranging studies (1–100 mg/kg, i.p. or oral). Include positive controls (e.g., GABA agonists) and measure plasma exposure via LC-MS. For tissue distribution, perfuse organs and homogenize in acetonitrile-water (1:1) for extraction .

Q. What statistical approaches are optimal for analyzing dose-response relationships in functional assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50}/IC50_{50}. For example, in calcium flux assays (FLIPR), normalize responses to baseline and apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-yl)butanoic acid
Reactant of Route 2
4-(Piperidin-4-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.